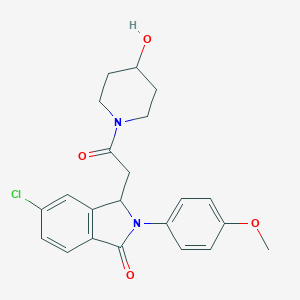
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the inhibition of several key enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that plays a key role in the breakdown of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its well-established mechanism of action. This compound has been studied extensively, and its mechanism of action has been well-characterized. Additionally, this compound has been shown to have several biochemical and physiological effects, which make it a useful tool for studying various diseases and conditions.
One of the limitations of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further studies are needed to determine its potential use as a therapeutic agent.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential use as a therapeutic agent.
Finally, further studies are needed to determine the potential toxicity of this compound and to establish safe dosages for use in humans. Overall, 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis method of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the reaction of 6-chloro-2,3-dihydro-1H-isoindole-1,3-dione with 4-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with piperidine and acetic anhydride to yield 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has been used extensively in scientific research for its potential use as a therapeutic agent. This compound has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
Número CAS |
103255-64-7 |
|---|---|
Nombre del producto |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol |
Fórmula molecular |
C22H23ClN2O4 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
5-chloro-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C22H23ClN2O4/c1-29-17-5-3-15(4-6-17)25-20(13-21(27)24-10-8-16(26)9-11-24)19-12-14(23)2-7-18(19)22(25)28/h2-7,12,16,20,26H,8-11,13H2,1H3 |
Clave InChI |
HEWPMOPWBVTFCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
Sinónimos |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)ac etyl)-4-piperidinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
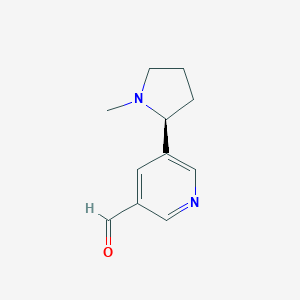
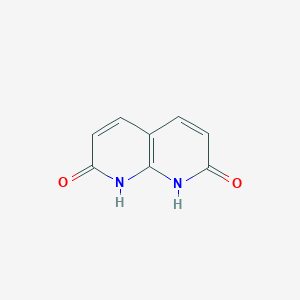
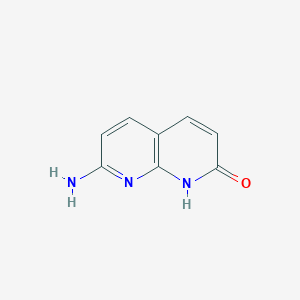
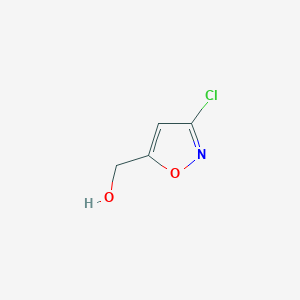
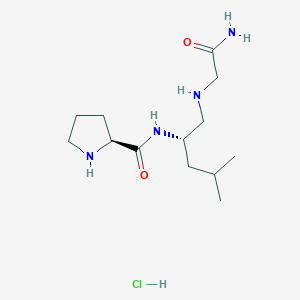
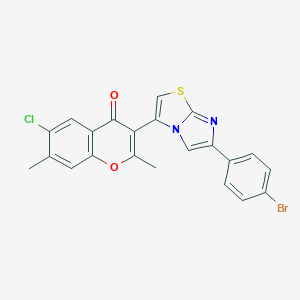
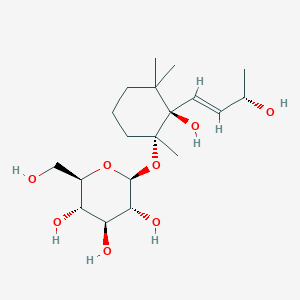

![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)

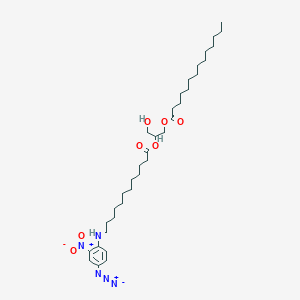
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
